molecular formula C21H20BrNO4 B214439 5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B214439
M. Wt: 430.3 g/mol
InChI Key: PXYUSGVDHQUAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-5-bromo-3-[2-(4-propoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 1-allyl-5-bromo-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

5-BROMO-3-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H20BrNO4/c1-3-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(9-6-14)27-4-2/h3,5-10,12,26H,1,4,11,13H2,2H3

InChI Key

PXYUSGVDHQUAQM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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